Ethyl alpha-cyano-2,2,3-trimethylcyclopent-3-enebutyrate
Description
Ethyl alpha-cyano-2,2,3-trimethylcyclopent-3-enebutyrate is an organic compound with the molecular formula C15H23NO2. It is characterized by a five-membered cyclopentene ring substituted with ethyl, cyano, and trimethyl groups. This compound is notable for its unique structure, which includes both ester and nitrile functional groups .
Properties
CAS No. |
78904-55-9 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
ethyl 2-cyano-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butanoate |
InChI |
InChI=1S/C15H23NO2/c1-5-18-14(17)12(10-16)7-9-13-8-6-11(2)15(13,3)4/h6,12-13H,5,7-9H2,1-4H3 |
InChI Key |
SYMWOPNVYXFROF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1CC=C(C1(C)C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl alpha-cyano-2,2,3-trimethylcyclopent-3-enebutyrate typically involves the reaction of ethyl cyanoacetate with 2,2,3-trimethylcyclopent-3-enone under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the cyano group of ethyl cyanoacetate attacks the carbonyl carbon of the cyclopent-3-enone, followed by esterification to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as sodium ethoxide, can further enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl alpha-cyano-2,2,3-trimethylcyclopent-3-enebutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation over palladium catalysts are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various esters and amides.
Scientific Research Applications
Ethyl alpha-cyano-2,2,3-trimethylcyclopent-3-enebutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl alpha-cyano-2,2,3-trimethylcyclopent-3-enebutyrate involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule in research .
Comparison with Similar Compounds
Ethyl alpha-cyano-2,2,3-trimethylcyclopent-3-enebutyrate can be compared with similar compounds such as:
Ethyl cyanoacetate: Lacks the cyclopentene ring and trimethyl groups, making it less complex.
2,2,3-Trimethylcyclopent-3-enone: Does not contain the ester and nitrile groups, limiting its reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of ethyl, affecting its physical and chemical properties.
This compound stands out due to its unique combination of functional groups and structural complexity, making it a valuable compound in various fields of research .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl alpha-cyano-2,2,3-trimethylcyclopent-3-enebutyrate, and how can reaction efficiency be monitored?
- Methodological Answer : Synthesis typically involves multi-step condensation or cycloaddition reactions. Key parameters include solvent choice (e.g., ethyl alcohol, which enhances solubility and reaction homogeneity ), temperature control (60–80°C to avoid side reactions), and catalytic systems (e.g., Lewis acids for regioselectivity). Monitor reaction progress via HPLC or NMR to track intermediate formation. For structural validation, X-ray crystallography using SHELX software ensures precise stereochemical assignments .
Q. How can the molecular structure and stereochemistry of this compound be rigorously characterized?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- X-ray diffraction : Use SHELXL for refinement to resolve bond angles and torsional strain in the cyclopentene ring .
- NMR spectroscopy : Analyze and shifts to confirm cyano and ester group placements. For example, the cyano group’s electron-withdrawing effect deshields adjacent protons .
- FT-IR : Validate functional groups (e.g., C≡N stretch at ~2200 cm) .
Q. What stability considerations are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds (>120°C).
- Photolytic sensitivity : Store in amber vials under inert gas to prevent UV-induced isomerization.
- Solvent compatibility : Avoid protic solvents (e.g., water) that may hydrolyze the ester moiety; use anhydrous ethyl alcohol for dilution .
Advanced Research Questions
Q. How can contradictory data in stereochemical assignments be resolved?
- Methodological Answer : Discrepancies often arise from crystallographic vs. spectroscopic interpretations. For example:
- Crystallography : SHELXL refines thermal parameters to distinguish positional disorder in the cyclopentene ring .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate stereoelectronic effects .
- Dynamic NMR : Resolve conformational equilibria at low temperatures if ring puckering causes signal splitting .
Q. What computational approaches predict the compound’s reactivity in catalytic or photochemical applications?
- Methodological Answer :
- DFT calculations : Optimize ground-state geometry using B3LYP/6-31G(d) to predict frontier molecular orbitals (HOMO-LUMO gaps) for photochemical behavior .
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways.
- Solvent modeling : Use COSMO-RS to evaluate solvent effects on reaction thermodynamics .
Q. How can this compound be applied in asymmetric catalysis or chiral ligand design?
- Methodological Answer :
- Chiral induction : Test enantioselective alkylation using the cyclopentene ring’s stereogenic centers as directing groups. Monitor ee via chiral HPLC.
- Coordination studies : Explore metal-ligand complexes (e.g., Pd or Ru) for cross-coupling reactions. XANES spectroscopy can confirm metal coordination sites .
Q. What thermodynamic properties are essential for understanding its phase behavior in mixed solvents?
- Methodological Answer :
- Vapor-liquid equilibrium (VLE) : Measure activity coefficients in ethyl alcohol/water mixtures to model solubility limits.
- Hansen solubility parameters : Predict miscibility with fluorinated solvents (e.g., trifluoroethanol) using HSPiP software .
Q. How can ethical challenges in reporting conflicting data be addressed?
- Methodological Answer : Adhere to guidelines for data transparency:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
